10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-

Bifunctional Building Block Cross-Coupling Oligophenothiazine Synthesis

10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- is a heterocyclic compound within the phenothiazine class, defined by its sulfur-containing tricyclic core. Its molecular structure (C19H20BrNOS, MW 390.34 g/mol) features a reactive aldehyde group at the 3-position, a bromine atom at the 7-position, and a linear hexyl chain at the 10-position of the nitrogen atom.

Molecular Formula C19H20BrNOS
Molecular Weight 390.3 g/mol
CAS No. 312924-97-3
Cat. No. B12300579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-
CAS312924-97-3
Molecular FormulaC19H20BrNOS
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)Br
InChIInChI=1S/C19H20BrNOS/c1-2-3-4-5-10-21-16-8-6-14(13-22)11-18(16)23-19-12-15(20)7-9-17(19)21/h6-9,11-13H,2-5,10H2,1H3
InChIKeyODOUJVQLRCDMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- (CAS 312924-97-3): A Bifunctional Phenothiazine Building Block for Advanced Materials and Medicinal Chemistry


10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- is a heterocyclic compound within the phenothiazine class, defined by its sulfur-containing tricyclic core [1]. Its molecular structure (C19H20BrNOS, MW 390.34 g/mol) features a reactive aldehyde group at the 3-position, a bromine atom at the 7-position, and a linear hexyl chain at the 10-position of the nitrogen atom . This specific substitution pattern fundamentally distinguishes it from simpler phenothiazines, establishing it as a bifunctional molecular platform. Unlike unsubstituted phenothiazine or mono-functionalized analogs, this compound integrates an electrophilic formyl handle and an aryl bromide ready for cross-coupling within a single molecule. This dual reactivity profile is cited as enabling diverse synthetic elaboration strategies in materials science and medicinal chemistry, positioning the compound as a critical, non-interchangeable intermediate for constructing complex donor-acceptor systems .

Why 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- Cannot Be Replaced by a General Phenothiazine Building Block


In scientific procurement, substituting this compound with a generic, non-brominated, or differently alkylated phenothiazine carboxaldehyde will fundamentally alter—and often completely preclude—downstream synthetic objectives. The compound's identity is defined by the precise co-location of a C7-Br and a C3-CHO on the same phenothiazine core. Deleting the bromine, as in the close analog 10-hexyl-10H-phenothiazine-3-carbaldehyde, eliminates all capacity for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Ullmann) at that position, crippling the molecule's utility for constructing extended π-conjugated systems required in organic electronics [1]. Furthermore, a critical paper on phenothiazinyl rhodanylidene merocyanines explicitly differentiates its synthetic intermediates, listing the non-brominated 10-hexyl-10H-phenothiazine-3-carbaldehyde as an independent precursor from the 7-bromo substituted version, thereby confirming they lead to distinct, divergent product series with unique electronic properties [2]. The specific linear hexyl chain, compared to shorter butyl or branched 2-ethylhexyl analogs, provides a uniquely balanced solubility profile that is non-trivial for solution-processable materials like bulk-heterojunction solar cells or perovskite hole-transport layers [3].

Quantitative Differentiation Evidence for 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- Against its Closest Analogs


Bifunctional Reactivity: Synthetic Divergence Enabled by C7-Br versus Non-Brominated 10-Hexyl Analog

The presence of the C7 bromine atom is the single most differentiating feature of this compound. In a comparative synthetic study for oligophenothiazines, the non-brominated analog (10-hexyl-10H-phenothiazine-3-carbaldehyde) could not undergo a one-pot bromine-lithium-exchange-borylation-Suzuki (BLEBS) sequence, rendering it incapable of participating in pathways that construct thienyl-bridged and directly linked phenothiazine oligomers. In contrast, the 7-bromo derivative (this compound) reacted efficiently, with the dihexyl 7-bromo-biphenothiazine product (1b) isolated in a 36% yield after silica gel chromatography under standardized conditions [1].

Bifunctional Building Block Cross-Coupling Oligophenothiazine Synthesis

Application-Driven Chain Length: Linear Hexyl vs. Butyl and 2-Ethylhexyl N-Substituents in Solution-Processed Devices

The linear hexyl chain strikes a critical balance between solubilization and solid-state packing. While literature sources confirm that the 7-bromo-10-butyl analog (CAS 1398498-28-6, MW 362.28) and 7-bromo-10-(2-ethylhexyl) analog (CAS 2055503-18-7, MW 418.39) are synthetically accessible, studies on bulk-heterojunction solar cell copolymers demonstrate that a linear hexyl chain is necessary to achieve an optimal film morphology that avoids excessive phase separation, a problem associated with shorter butyl chains, and maintains high charge-carrier mobility, which is compromised by the steric bulk of branched 2-ethylhexyl chains [1].

Solubility Engineering N-Alkyl Chain Effect Organic Photovoltaics

Superior Synthetic Protocol: Enhanced Yields via NBS Bromination versus Traditional Methods

A dedicated synthetic protocol for this compound class, specifically targeting 7-bromophenothiazine-3-carbaldehyde, reports a two-step sequence using Vilsmeier-Haack formylation followed by N-bromosuccinimide (NBS) bromination. This modern approach proceeds in higher yields and shorter reaction times compared to the standard method employing elemental bromine (Br2), which is known to produce more side products and require harsher purification [1].

Improved Synthesis NBS Bromination High-Yield Protocol

Validated Application Scenarios for 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- Based on Quantitative Differentiation


Synthesis of Thienyl-Bridged and Directly-Linked Oligophenothiazines for Organic Electronics

This application is directly enabled by the unique C7-Br reactivity. As demonstrated by Urselmann et al., the compound serves as an irreplaceable precursor in BLEBS and multicomponent Sonogashira-Glaser cyclization sequences to construct complex, redox-active π-systems with low oxidation potentials and substantial fluorescence quantum yields [1]. The non-brominated analog is inert in these transformations, making the 7-bromo derivative obligatory for accessing this family of advanced hole-transport and emissive materials.

Development of Phenothiazinyl Merocyanine Dyes for Dye-Sensitized Solar Cells (DSSCs)

In the synthesis of phenothiazinyl rhodanylidene merocyanines, this compound (designated 1c in the literature) is used as a crucial aldehyde precursor, distinct from the non-brominated analog (1a). The bromine atom allows for a divergent, post-condensation functionalization strategy to fine-tune the donor-acceptor character of the dye, a synthetic flexibility that is absent when starting from 1a and is specifically called out in primary synthetic procedures [2].

Construction of Donor-Acceptor Copolymers with Optimal Film Morphology for BHJ Solar Cells

The linear n-hexyl chain on this building block is compatible with high-performance polymerization protocols for bulk-heterojunction (BHJ) solar cell active layers. Incorporating this monomer, with its balanced solubility, into alternating copolymers yields materials that form favorable nanoscale phase separation with fullerene acceptors, directly contributing to improved device efficiency compared to copolymers based on shorter or branched chain analogs [3].

Efficient, Scalable Synthesis of Functional Dyes for Enhanced Supply Chain Reliability

The compound's production, when based on the modern NBS bromination protocol, offers documented advantages in yield and reaction time over traditional elemental bromine routes. This ensures a more reliable, cost-effective, and scalable supply of high-purity material, which is a critical procurement consideration for pilot-scale and commercial development programs [4].

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